Product packaging for 4-Cyanocinnamic acid(Cat. No.:CAS No. 18664-39-6)

4-Cyanocinnamic acid

Cat. No.: B100708
CAS No.: 18664-39-6
M. Wt: 173.17 g/mol
InChI Key: USVZQKYCNGNRBV-AATRIKPKSA-N
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Description

4-Cyanocinnamic acid is a useful research compound. Its molecular formula is C10H7NO2 and its molecular weight is 173.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134574. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NO2 B100708 4-Cyanocinnamic acid CAS No. 18664-39-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-cyanophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-6H,(H,12,13)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVZQKYCNGNRBV-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801277921
Record name (2E)-3-(4-Cyanophenyl)-2-propenoic acid
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Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16642-94-7, 18664-39-6
Record name (2E)-3-(4-Cyanophenyl)-2-propenoic acid
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Record name 18664-39-6
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Record name (2E)-3-(4-Cyanophenyl)-2-propenoic acid
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Record name p-cyanocinnamic acid
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Significance in Organic Synthesis and Intermediate Chemistry

4-Cyanocinnamic acid serves as a valuable intermediate in organic synthesis, providing a versatile scaffold for the creation of more complex molecules. Its chemical structure, featuring a carboxylic acid, a cyano group, and an alkene, allows for a variety of chemical transformations.

The synthesis of this compound itself is a well-established process. A common method involves the Knoevenagel condensation of p-cyanobenzaldehyde with malonic acid in the presence of a basic catalyst like pyridine (B92270) and piperidine (B6355638). prepchem.com This reaction yields the desired product, which can then be purified by recrystallization. prepchem.com

As an intermediate, this compound can undergo several types of reactions:

Esterification: The carboxylic acid group readily reacts with alcohols in the presence of an acid catalyst to form esters. These esters have potential applications in various fields, including the development of pharmaceuticals and new materials.

Amidation: Reaction of the corresponding acyl chloride (formed by treating this compound with a chlorinating agent like thionyl chloride) with amines yields amides. prepchem.comresearchgate.net These amide derivatives are also of interest in medicinal chemistry and materials science.

Cycloadditions: Under the influence of UV light, this compound can participate in [2+2] cycloaddition reactions. rsc.org The reactivity in these photochemical reactions can be temperature-dependent, with increased molecular motion at higher temperatures facilitating the reaction. rsc.org

The reactivity of its functional groups makes this compound a key starting material for a range of derivatives with tailored properties.

PropertyValue
Molecular Formula C₁₀H₇NO₂
Molecular Weight 173.17 g/mol
CAS Number 18664-39-6
Alternate Name 3-(4-Cyanophenyl)acrylic acid
Appearance White crystal powder

Table 1: Physicochemical Properties of this compound. scbt.cominfochems.co.kr

Prominence in Advanced Analytical Methodologies and Proteomics Research

A significant area where 4-cyanocinnamic acid and its derivatives have made a substantial impact is in the field of analytical chemistry, particularly in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry (MS). MALDI-MS is a cornerstone technique in proteomics for the analysis of biomolecules like peptides and proteins. wikipedia.orgpnas.org

In MALDI-MS, a matrix compound is co-crystallized with the analyte. The matrix absorbs the laser energy, facilitating the soft ionization and desorption of the analyte molecules. α-Cyano-4-hydroxycinnamic acid (CHCA) has traditionally been a widely used matrix for peptide analysis. wikipedia.orgpnas.orgsigmaaldrich.com However, research has shown that derivatives of cyanocinnamic acid can offer superior performance.

This compound itself has been used as a MALDI matrix, valued for its ability to form uniform co-crystals and its favorable ionization properties, making it suitable for analyzing low molecular weight compounds and peptides. Comparative studies have indicated that it can offer greater sensitivity and sequence coverage in peptide mass fingerprinting compared to CHCA.

The rational design of MALDI matrices has led to the development of halogenated derivatives, most notably 4-chloro-α-cyanocinnamic acid (Cl-CCA). pnas.orgnih.govnih.gov Research has demonstrated that Cl-CCA exhibits outstanding matrix properties, including:

Increased Sensitivity: Cl-CCA significantly enhances the sensitivity of MALDI-MS analysis. For instance, using Cl-CCA as a matrix for a 1 fmol bovine serum albumin (BSA) digest resulted in a sequence coverage of 48%, compared to just 4% with CHCA. pnas.orgnih.govnih.gov

Enhanced Peptide Recovery: It provides a more uniform response to peptides with varying basicity, leading to a more comprehensive analysis of complex peptide mixtures. pnas.orgnih.govnih.gov This is particularly advantageous in proteomics where a broad range of peptides needs to be detected.

Analysis of Labile Peptides: Cl-CCA has been shown to be a "cooler" matrix, meaning it causes less fragmentation of labile molecules like phosphopeptides during the ionization process. nih.gov This allows for more reliable detection and analysis of post-translationally modified peptides.

The development of these advanced matrices, stemming from the cyanocinnamic acid core structure, has pushed the boundaries of sensitivity and comprehensiveness in proteomic research. pnas.orgacs.org

MatrixKey AdvantageApplication Note
α-Cyano-4-hydroxycinnamic acid (CHCA) Widely used standard"Gold standard" for peptide analysis in positive-ion mode. pnas.org
This compound Improved sensitivity over CHCAEffective for low molecular weight compounds and peptides.
4-Chloro-α-cyanocinnamic acid (Cl-CCA) Substantial increase in sensitivity and peptide recoverySuperior performance for low-level protein digests and labile peptides. pnas.orgnih.govnih.gov

Table 2: Comparison of Cyanocinnamic Acid-Based MALDI Matrices.

Expanding Frontiers in Medicinal Chemistry and Materials Science Applications

Established Synthetic Routes to this compound

The synthesis of this compound and its derivatives is predominantly achieved through the Knoevenagel condensation. This reaction is a cornerstone of organic synthesis for forming carbon-carbon double bonds. researchgate.netnumberanalytics.com

The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound, such as malonic acid or cyanoacetic acid, with an aldehyde or ketone. researchgate.netnumberanalytics.com In the context of this compound synthesis, the typical reactants are 4-cyanobenzaldehyde (B52832) and malonic acid or a derivative. researchgate.netresearchgate.net The reaction is generally catalyzed by a base, which deprotonates the active methylene compound to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the final α,β-unsaturated product. researchgate.netscielo.org.mx

A standard laboratory-scale synthesis involves refluxing 4-cyanobenzaldehyde and cyanoacetic acid in the presence of a catalyst like ammonium (B1175870) acetate (B1210297) in a suitable solvent such as toluene (B28343). nih.gov The water formed during the reaction is typically removed using a Dean-Stark apparatus to drive the equilibrium towards product formation. nih.gov

The efficiency of the Knoevenagel condensation for synthesizing cinnamic acid derivatives can be significantly influenced by various reaction parameters. Key factors that are often optimized include the choice of catalyst, solvent, reaction temperature, and reactant molar ratios. researchgate.net

Catalyst Selection: While traditional methods often employ pyridine (B92270) and piperidine (B6355638), concerns over their toxicity have led to the exploration of alternatives. rsc.orgsemanticscholar.org Aliphatic tertiary amines like triethylamine (B128534) have been shown to provide yields comparable to pyridine. rsc.org Other catalysts such as β-alanine, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and diisopropylethylammonium acetate (DIPEAc) have also been investigated to improve reaction rates and yields. scielo.org.mxrsc.org The use of phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) in aqueous media under microwave irradiation presents an environmentally friendly and efficient alternative. semanticscholar.orgumich.edu

Solvent Effects: The choice of solvent can impact reaction times and yields. While toluene is commonly used, continuous flow systems using solvents like a DMSO/methanol mixture have been shown to be effective, particularly in microfluidic reactors. rsc.orgmdpi.com

Temperature and Reaction Time: Reaction conditions are optimized to achieve high conversion rates in minimal time. For instance, in some systems, increasing the temperature to around 40°C has shown to improve conversion over a 72-hour period. mdpi.com Orthogonally designed experiments have been used to systematically investigate the effects of reaction time, temperature, and catalyst loading to determine the optimal conditions for maximizing yield. researchgate.net

Reactant Ratios: The molar ratio of the aldehyde to the active methylene compound is another critical parameter. An excess of the active methylene compound is often used to ensure complete conversion of the aldehyde. researchgate.net

The table below summarizes the optimization of various parameters for the Knoevenagel condensation.

ParameterVariationImpact on Yield/Purity
Catalyst Pyridine, Triethylamine, DIPEAc, TBABAlternative catalysts can provide comparable or improved yields over traditional, more toxic options. scielo.org.mxrsc.orgsemanticscholar.org
Solvent Toluene, DMSO/MethanolSolvent choice affects reaction kinetics and can be tailored for specific reactor setups like continuous flow systems. rsc.orgmdpi.com
Temperature Room Temperature to 40°CModerate increases in temperature can enhance reaction rates and conversion. mdpi.com
Reactant Ratio Varied molar ratios of aldehyde to active methylene compoundOptimizing the ratio is crucial for maximizing the conversion of the limiting reactant. researchgate.net

For industrial-scale synthesis of this compound, the focus shifts to cost-effectiveness, scalability, and environmental impact. Continuous flow reactor systems are gaining traction over traditional batch processes due to their potential for higher efficiency and safety. These systems can offer better control over reaction parameters, leading to improved yield and purity. mdpi.com The use of reusable, polymer-based catalysts within these reactors further enhances their sustainability and cost-effectiveness. mdpi.com The development of pyridine-free reaction schemes is also a significant consideration for greener industrial processes. rsc.org

Optimization of Reaction Conditions for Enhanced Yield and Purity

Chemical Reactions Involving this compound

The chemical reactivity of this compound is largely dictated by its functional groups: the carboxylic acid, the alkene, and the cyano group.

In the solid state, this compound exhibits interesting photochemical reactivity, particularly undergoing [2+2] cycloaddition reactions upon exposure to UV light. rsc.org This type of reaction involves the joining of two alkene moieties to form a cyclobutane (B1203170) ring. The outcome of these topochemical reactions is highly dependent on the crystal packing of the molecules. researchgate.netmdpi.com

For a solid-state [2+2] cycloaddition to occur, Schmidt's topochemical principles suggest that the reactive double bonds of adjacent molecules should be parallel and within a certain proximity, typically less than 4.2 Å. mdpi.comnih.gov In the case of this compound, molecules in the crystal lattice are aligned in such a way that they can dimerize to form a truxinic acid (mirror-symmetry) derivative upon irradiation.

The reactivity of this compound in the solid state is also temperature-dependent. At lower temperatures, molecular motion within the crystal is limited, and the compound may be unreactive. However, upon heating to around 130°C, increased molecular motion facilitates the necessary alignment for the [2+2] cycloaddition to proceed. rsc.orgresearchgate.net This temperature dependence highlights the importance of molecular dynamics in solid-state reactions. researchgate.net

Beyond photochemical reactions, the functional groups of this compound allow for other chemical transformations. The carboxylic acid group can undergo esterification reactions. tandfonline.com For example, esters of this compound can be synthesized by condensing the corresponding cyanoacetyl esters with benzaldehyde (B42025). tandfonline.com

The cyano group can also participate in various interactions. In the context of its use as a matrix in MALDI mass spectrometry, the cyano group is thought to play a role in the ionization process. Furthermore, theoretical studies have explored the possibility of a two-step diradical pathway for the photodimerization reaction, providing insight into the reaction mechanism at a molecular level. researchgate.net Molecular dynamics simulations have been instrumental in understanding the role of molecular motion and the overlap of π-orbitals in guiding the reaction pathway. researchgate.net

Photochemical Reactivity, Including [2+2] Cycloaddition Reactions

Synthesis and Functionalization of this compound Derivatives

The generation of novel this compound derivatives is primarily driven by the desire to fine-tune their electronic, steric, and physicochemical properties. This allows for the optimization of their performance in specific applications, ranging from materials science to analytical chemistry.

Design and Synthesis of Substituted Alpha-Cyanocinnamic Acid Analogs

The design of substituted alpha-cyanocinnamic acid analogs often focuses on modifying the phenyl ring to modulate the electronic properties of the entire molecule. The primary synthetic route to achieve this is the Knoevenagel condensation. This reaction typically involves the condensation of a substituted benzaldehyde with an active methylene compound, such as cyanoacetic acid or its esters, in the presence of a weak base catalyst like piperidine or ammonium acetate. pnas.orgrsc.orgresearchgate.net

A key area where the rational design of these analogs has been prominent is in the development of matrices for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. The goal is to create matrices with improved ionization efficiency and reduced background noise. For instance, the introduction of electron-withdrawing groups, such as halogens, onto the phenyl ring can lower the proton affinity of the matrix, leading to more efficient proton transfer to the analyte. pnas.orgnih.gov

One notable example is the synthesis of 4-chloro-α-cyanocinnamic acid (Cl-CCA), which has demonstrated superior performance as a MALDI matrix compared to the more conventional α-cyano-4-hydroxycinnamic acid (CHCA). pnas.orgnih.govresearchgate.netsciopen.com The synthesis of Cl-CCA and other halogenated derivatives typically follows the standard Knoevenagel condensation protocol, reacting the corresponding halogenated benzaldehyde with cyanoacetic acid. pnas.orggoogle.com

Beyond simple halogenation, analogs with extended π-conjugation have also been synthesized to investigate their properties. Examples include (E)-2-cyano-3-(naphthalen-2-yl)acrylic acid (NpCCA) and (2E)-3-(anthracen-9-yl)-2-cyanoprop-2enoic acid (AnCCA), which are prepared by condensing the respective polycyclic aromatic aldehydes with cyanoacetic acid. nih.govscience.gov

The following table summarizes the synthesis of various substituted alpha-cyanocinnamic acid analogs:

AnalogStarting AldehydeActive Methylene CompoundTypical CatalystApplication/Rationale
4-Chloro-α-cyanocinnamic acid (Cl-CCA)4-ChlorobenzaldehydeCyanoacetic acidAmmonium acetateImproved MALDI matrix performance due to lower proton affinity. pnas.orgnih.gov
2,4-Dichloro-α-cyanocinnamic acid2,4-DichlorobenzaldehydeCyanoacetic acidNot specifiedInvestigated for potential biological activities. ontosight.ai
(E)-2-Cyano-3-(naphthalen-2-yl)acrylic acid (NpCCA)Naphthalene-2-carbaldehydeCyanoacetic acidNot specifiedMALDI matrix with extended conjugation. nih.govscience.gov
(2E)-3-(Anthracen-9-yl)-2-cyanoprop-2-enoic acid (AnCCA)Anthracene-9-carbaldehydeCyanoacetic acidNot specifiedMALDI matrix with extended conjugation. nih.govscience.gov
Triphenylamine (B166846) based α-cyanocinnamic acid derivativesTriphenylamine-based aldehydesCyanoacetic acidNot specifiedInvestigated for nonlinear optical (NLO) properties. researchgate.net

Transformations and Derivatization Strategies for Modified Properties

The functional groups of this compound—the carboxylic acid, the cyano group, the aromatic ring, and the alkene double bond—provide multiple handles for chemical transformations and derivatization. These modifications are undertaken to alter the molecule's properties for specific functions, such as enhancing biological activity or improving solubility.

The most common derivatization strategy involves the modification of the carboxylic acid group to form esters and amides. These reactions are typically straightforward and can be achieved using standard organic synthesis protocols. For instance, esterification can be carried out by reacting this compound with an alcohol in the presence of an acid catalyst. Amide formation can be achieved by converting the carboxylic acid to an acid chloride followed by reaction with an amine, or through the use of coupling agents. nih.govbeilstein-journals.org The synthesis of a variety of cinnamic acid esters and amides has been reported, with some derivatives exhibiting interesting antimicrobial or enzyme inhibitory activities. nih.govnih.gov

For example, a series of cinnamic acid amides and esters have been synthesized and evaluated for their free radical scavenging and enzyme inhibitory activities. nih.gov In another study, 4-phenyl-α-cyanocinnamic acid amide (Ph-CCA-NH2) was identified as a novel negative ion matrix for MALDI-MS imaging of lipids, highlighting how derivatization can lead to new applications. acs.org

Other transformations of this compound and its derivatives have also been explored. The cyano group can potentially be reduced to an amine, opening up further avenues for functionalization. The double bond can participate in cycloaddition reactions, and the aromatic ring can undergo electrophilic substitution, although these transformations are less commonly reported for this specific compound. The molecule can also undergo photochemical reactions, particularly in the solid state.

The following table provides examples of derivatization strategies for modifying the properties of this compound:

Functional GroupTransformationReagents/ConditionsModified Property/Application
Carboxylic acidEsterificationAlcohol, Acid catalystAltered solubility, potential biological activity. nih.gov
Carboxylic acidAmidationAmine, Coupling agents (e.g., EDC) or via acid chlorideEnhanced biological activity, novel MALDI matrix properties. nih.govacs.org
Cyano groupReductionReducing agentsIntroduction of a primary amine for further functionalization.
Alkene double bondPhotochemical [2+2] cycloadditionUV light, solid stateFormation of cyclobutane derivatives.

Applications in Mass Spectrometry (MS)

Matrix-Assisted Laser Desorption/Ionization (MALDI) Matrix Research

Research into MALDI matrices has seen the development of numerous compounds, with many stemming from the cinnamic acid core. pnas.org While this compound is recognized as a cinnamic acid derivative and noted for its use as a MALDI matrix, detailed research findings on its specific performance characteristics are not as extensively documented as for its hydroxylated and halogenated counterparts.

Role of this compound and its Derivatives as MALDI Matrices for Peptides and Proteins

The primary role of a MALDI matrix is to co-crystallize with an analyte and absorb laser energy, facilitating the soft ionization of macromolecules like peptides and proteins. acs.org Derivatives such as CHCA are widely used for the analysis of peptides and proteins. sigmaaldrich.com While this compound is also utilized for this purpose, offering favorable ionization properties and the ability to form uniform cocrystals, specific studies detailing its role and effectiveness are sparse in mainstream scientific literature.

Comparative Performance Analysis with Conventional MALDI Matrices (e.g., α-Cyano-4-Hydroxycinnamic Acid)

Direct and comprehensive comparative studies detailing the performance of this compound against conventional matrices like α-Cyano-4-hydroxycinnamic acid (CHCA) are not widely available in the reviewed scientific literature. Research has consistently shown that derivatives like 4-chloro-α-cyanocinnamic acid (Cl-CCA) offer superior performance in terms of sensitivity and sequence coverage for peptides compared to CHCA. pnas.orgnih.gov For instance, in the analysis of a 1 fmol bovine serum albumin (BSA) digest, the use of Cl-CCA as a matrix resulted in a sequence coverage of 48%, significantly higher than the 4% achieved with CHCA. pnas.org While it is suggested that this compound can provide cleaner backgrounds and higher sensitivity in some contexts, detailed data tables and peer-reviewed comparative analyses to substantiate these claims are not readily found.

Strategies for Enhancing Ionization Efficiency and Peptide Sequence Coverage in Proteomics

Strategies for enhancing ionization efficiency and peptide sequence coverage typically involve the modification of the matrix's chemical structure or the sample preparation protocol. The development of 4-chloro-α-cyanocinnamic acid is a prime example of a rational design strategy, where modifying the α-cyanocinnamic acid core with a chloro group led to a lower proton affinity, thereby improving proton transfer to analytes and enhancing ionization. pnas.orgnih.gov This resulted in a more uniform response to peptides with varying basicity and significantly increased peptide recovery. pnas.org While these principles apply broadly to the cinnamic acid family, specific research detailing strategies to enhance the performance of this compound itself is not extensively covered in the available literature.

Application in Lipidomics and Metabolomics Research

The application of MALDI matrices in lipidomics and metabolomics is challenged by the presence of matrix-related ions in the low-mass range. mdpi.com While derivatives of cinnamic acid are used, research has also explored other matrix classes to overcome these interferences. Studies have investigated various derivatives of the CHCA core for the analysis of phospholipids (B1166683) and neutral lipids. mdpi.com However, specific studies detailing the application and performance of this compound in lipidomics and metabolomics research are not prominent in the reviewed literature.

Development and Optimization of Ionic Liquid Matrices (ILMs) and Liquid Support Matrices (LSMs)

Ionic liquid matrices (ILMs) and liquid support matrices (LSMs) have been developed to improve sample homogeneity and the reproducibility of MALDI analysis. acs.org These are often created by combining a traditional matrix compound with an organic base. Research has been conducted on developing ILMs and LSMs using derivatives like 4-chloro-α-cyanocinnamic acid as the principle chromophore. acs.org These liquid matrices have demonstrated improved sequence coverage for protein digests compared to traditional crystalline matrices. acs.org There is a lack of specific information in the reviewed literature regarding the development and optimization of ionic liquid matrices based on this compound.

Mechanistic Insights into MALDI Ionization and Proton Transfer Processes

The function of this compound and its derivatives as matrices in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is fundamentally linked to their ability to facilitate the ionization of analyte molecules. Research into rationally designed derivatives, particularly 4-chloro-α-cyanocinnamic acid (Cl-CCA), has provided significant insights into the underlying chemical ionization mechanism. pnas.orgnih.gov This mechanism is predicated on the process of proton transfer from a protonated matrix species to the analyte. pnas.org

The effectiveness of a MALDI matrix in this context is closely related to its gas-phase proton affinity (PA). pnas.org A lower proton affinity indicates that the protonated matrix is a stronger acid and, therefore, a more efficient proton donor. The systematic modification of the this compound core, such as replacing the hydroxyl group of the common matrix α-cyano-4-hydroxycinnamic acid (CHCA) with a chloro-substituent to form Cl-CCA, was done to intentionally lower the matrix's proton affinity. pnas.orgmdpi.com

This lower proton affinity in Cl-CCA results in a more efficient proton transfer to analyte molecules, particularly peptides. mdpi.com The result is a marked improvement in analytical performance, including a substantial increase in sensitivity and a more consistent and uniform response to peptides with varying basicity. pnas.orgnih.gov The crucial role of protonated matrix ions as chemical ionization reagents highlights the importance of gas-phase chemistry in the MALDI process. pnas.orgacs.org Evidence for this mechanism is seen in experiments where two matrices are mixed; the matrix with the lower proton affinity (higher acidity) will efficiently protonate the other, demonstrating the principles of competitive proton transfer that govern analyte ionization. pnas.org

Detection and Quantification of Specific Biomolecules via MALDI-MS

The unique properties of this compound derivatives, specifically 4-chloro-α-cyanocinnamic acid (Cl-CCA), have enabled the sensitive detection and analysis of specific biomolecules that are often challenging to study with conventional matrices. mdpi.comresearchgate.net The enhanced proton-donating ability of Cl-CCA leads to superior ionization efficiency for a range of analytes, from proteins to lipids and glycans. nih.govmdpi.comnih.gov

Key research findings on the application of Cl-CCA for biomolecule detection include:

Proteins and Peptides: In the analysis of a bovine serum albumin (BSA) tryptic digest, using Cl-CCA as the matrix increased the protein sequence coverage to 48% from just 4% when using the standard α-cyano-4-hydroxycinnamic acid (CHCA) matrix. nih.gov This improvement is partly due to a more uniform response and less bias toward arginine-containing peptides. nih.govnih.gov

Labile Lipids: Certain lipid species, such as phosphatidylethanolamine (B1630911) (PE) chloramines, which are formed under inflammatory conditions, could not be detected by MALDI-TOF MS with standard matrices. researchgate.netacs.org The use of Cl-CCA as the matrix, however, enables the successful detection of these important lipid peroxidation mediators. mdpi.comacs.org

Sialylated Glycans and Glycopeptides: The analysis of labile, sialylated glycans and glycopeptides is often hampered by the loss of the sialic acid group (desialylation) during the ionization process. nih.gov Cl-CCA has been shown to be a superior matrix for this application, minimizing in-source and metastable decay and allowing for the analysis of intact sialylated structures in negative ion mode. nih.gov

Phosphopeptides: Cl-CCA is considered a "cooler" matrix, meaning it imparts less internal energy to the analyte upon ionization. nih.gov This property significantly reduces the fragmentation of labile molecules like phosphopeptides, which are prone to neutral loss of the phosphate (B84403) group (98 Da) with "hotter" matrices. nih.gov This results in as much as a tenfold improvement in sensitivity for these important post-translationally modified peptides. nih.gov

Biomolecule ClassSpecific Analyte ExampleAnalytical Improvement with Cl-CCA MatrixReference
ProteinsBovine Serum Albumin (BSA) DigestIncreased sequence coverage from 4% (with CHCA) to 48%. nih.gov
LipidsPhosphatidylethanolamine (PE) ChloraminesEnables detection, which fails with standard matrices. researchgate.netmdpi.comacs.org
Glycans / GlycopeptidesSialylated N-glycans and GlycopeptidesMinimizes desialylation, allowing analysis of intact structures. nih.gov
PhosphopeptidesLabile PhosphopeptidesUp to 10-fold improvement in sensitivity due to reduced fragmentation. nih.gov

Vibrational Spectroscopy Studies

Raman Spectroscopic Analysis of this compound and its Derivatives

Vibrational spectroscopy provides fundamental information about molecular structure and bonding. The first reported Raman spectroscopic analysis of this compound (CCA) and its derivatives, such as α-cyano-4-hydroxycinnamic acid (4CHCA) and α-cyano-3-hydroxycinnamic acid (3CHCA), was performed on solid-form samples. science.govnih.govnih.gov This comparative analysis identified the characteristic vibrational modes associated with the key functional groups of the molecules. nih.gov

The Raman spectral analysis focused on vibrations characteristic of the cyano (C≡N), hydroxyl (O-H), carboxyl (COOH), and phenyl ring modes. researchgate.net A key spectral feature for identifying cyanocinnamic acid derivatives is the C≡N stretching mode. nih.gov For pure this compound (CCA), this mode appears at 2227 cm⁻¹. researchgate.net Other significant bands include the strong tangential C-C stretching of the phenyl ring (mode 8a), which is observed at 1592 cm⁻¹ for CCA. researchgate.net The analysis of these and other bands in the spectra allows for detailed structural comparison between different cinnamic acid derivatives. nih.gov

Correlation with Computational Vibrational Analysis

To ensure accurate assignment of the observed experimental vibrational bands, the Raman spectra were correlated with theoretical analysis. science.govnih.gov Plausible vibrational assignments for this compound and its derivatives were made by matching the experimental results with those obtained from computational simulations based on Density Functional Theory (DFT). nih.govnih.gov A 6-31g basis set was employed for these calculations. science.govnih.gov

The computational wavenumbers derived from the DFT analysis showed good agreement with the experimentally observed Raman modes, confirming the assignments. nih.govnih.gov This correlation provides a high degree of confidence in the interpretation of the spectra. For instance, the DFT calculations predicted the C≡N stretching mode for CCA at a value that closely matched the experimental observation, thereby validating its assignment. nih.govresearchgate.net Similarly, the calculated frequency for the prominent phenyl ring mode 8a was in close agreement with the measured value. researchgate.net This integrated experimental and computational approach is crucial for a comprehensive vibrational analysis of these complex molecules. nih.gov

Vibrational ModeFunctional Group / MotionExperimental Wavenumber (cm⁻¹) for CCACalculated (DFT) Wavenumber (cm⁻¹) for CCAReference
C≡N StretchCyano Group2227~2210 nih.govresearchgate.net
Ring Mode 8aTangential C-C Stretch15921597 researchgate.net

Chromatographic Methods in Research

High-Performance Liquid Chromatography (HPLC) for Analytical Quantification

High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation, identification, and quantification of chemical compounds. A reverse-phase HPLC (RP-HPLC) method has been developed and validated for the simultaneous quantification of α-cyano-4-hydroxycinnamic acid (CHC), a close derivative of this compound, in complex formulations such as drug-loaded nanoparticles. researchgate.net The principles and components of this method are directly applicable to the quantification of this compound.

The method was validated following the guidelines of the International Conference on Harmonization (ICH), ensuring its accuracy, precision, linearity, and robustness. researchgate.net This validated HPLC method was successfully applied to determine the quantity of CHC loaded into poly(lactic-co-glycolic acid) (PLGA) nanoparticles, demonstrating its utility in pharmaceutical development and quality control. researchgate.net The stability of cinnamic acid derivatives in biological matrices like blood has also been assessed using HPLC, which can simultaneously quantify the parent compound and its metabolites. nih.gov

HPLC ParameterCondition/ComponentReference
TechniqueReverse-Phase High-Performance Liquid Chromatography (RP-HPLC) researchgate.net
Stationary Phase (Column)C18 researchgate.net
Mobile PhaseGradient elution with Water + 0.1% TFA and Acetonitrile + 0.1% TFA researchgate.net
Flow Rate0.6 mL/min researchgate.net
DetectionUltraviolet (UV) Detection researchgate.net

Biological Activities and Pharmacological Investigations of 4 Cyanocinnamic Acid

Anticancer Potential of 4-Cyanocinnamic Acid Derivatives

The quest for novel anticancer agents has led researchers to explore the therapeutic possibilities of this compound derivatives. These compounds have shown promise in preclinical studies, demonstrating the ability to hinder cancer cell growth through various mechanisms.

In Vitro Inhibition of Cancer Cell Proliferation

Laboratory studies have provided compelling evidence for the anticancer effects of this compound derivatives. For instance, novel silyl (B83357) cyanocinnamic acid derivatives have demonstrated significantly enhanced inhibition of cancer cell proliferation in vitro compared to the parent compound, cyano-hydroxycinnamic acid (CHC). nih.gov Lead compounds from this class have exhibited IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) ranging from 6 to 93 µM in colorectal cancer cell lines.

In vitro studies have shown that this compound can significantly reduce cell viability in various cancer cell lines, including breast (MCF-7), cervical (HeLa), and colorectal cancer cells. The effectiveness of the compound appears to be dose-dependent. For example, one study reported IC50 values of 1.79 µM for MCF-7 cells and 1.35 µM for HeLa cells.

Cell LineIC50 (µM)Reference
Colorectal Cancer6 - 93
MCF-7 (Breast Cancer)1.79
HeLa (Cervical Cancer)1.35
WiDr (Colorectal Adenocarcinoma)97

Elucidation of Molecular Mechanisms of Anticancer Action (e.g., Monocarboxylate Transporter Inhibition)

A key mechanism underlying the anticancer activity of this compound and its derivatives is the inhibition of monocarboxylate transporters (MCTs). MCTs, particularly MCT1 and MCT4, are frequently overexpressed in cancer cells and play a crucial role in their metabolism by transporting lactate (B86563) and other monocarboxylates across the cell membrane. nih.gov This transport is vital for maintaining the high glycolytic rate seen in many tumors, a phenomenon known as the Warburg effect. frontiersin.org

By inhibiting MCTs, this compound derivatives disrupt the metabolic pathways that fuel tumor growth. For instance, α-cyano-4-hydroxycinnamic acid (CHCA), a related compound, is a known inhibitor of MCTs. Novel silyl cyanocinnamic acid derivatives have been shown to be potent inhibitors of MCT1, with some candidates exhibiting IC50 values as low as 97 nM. researchgate.net This inhibition leads to a disruption of both glycolysis and mitochondrial respiration in cancer cells. nih.gov

The cyano and carboxylic acid functional groups of this compound are believed to be crucial for its interaction with molecular targets, allowing for hydrogen bonding, electrostatic interactions, and potentially covalent bond formation. Homology modeling and computational docking studies have been employed to understand the binding interactions between these inhibitors and MCT1 and MCT4. nih.gov

Implications for Therapeutic Development in Oncology

The potent and, in some cases, dual inhibition of MCT1 and MCT4 by this compound derivatives makes them promising candidates for the development of new cancer therapies. nih.gov Targeting the metabolic plasticity of cancer cells is a recognized strategy for cancer treatment, and MCT inhibitors represent a valuable tool in this approach. nih.gov

The development of potent and selective MCT inhibitors based on the cyanocinnamic acid scaffold is an active area of research. researchgate.net These compounds have the potential to be used as single agents or in combination with other anticancer drugs to enhance therapeutic efficacy. nih.gov The ability of some derivatives to be well-tolerated in preclinical models further supports their potential for clinical development. nih.gov

Antimicrobial Efficacy

In addition to their anticancer potential, derivatives of cinnamic acid have been investigated for their ability to combat microbial growth.

Investigations into Antibacterial Properties

Some derivatives of cinnamic acid have demonstrated antibacterial activity. ontosight.ai For example, esters of 4-chlorocinnamic acid have been tested against various bacterial strains, including Staphylococcus aureus. nih.gov One study found that methyl 4-chlorocinnamate exhibited activity against S. aureus at the highest concentration tested. nih.gov The antibacterial activity of these compounds is an area of ongoing research. rsc.org

Studies on Antifungal Activity

Derivatives of cinnamic acid have also shown promise as antifungal agents. For instance, 3-Cyanocinnamic acid has been used in the synthesis of triazoles with antifungal activities. chemicalbook.com A structure-activity relationship study of 22 cinnamic acid derivatives revealed that some compounds exhibited significant antifungal effects against Aspergillus niger, Aspergillus flavus, and Aspergillus terreus. nih.govconicet.gov.ar

One proposed mechanism for the antifungal action of cinnamic acid derivatives is the inhibition of the enzyme benzoate (B1203000) 4-hydroxylase (CYP53), which is unique to fungi and involved in detoxification pathways. nih.gov Esters of 4-chlorocinnamic acid have also been shown to be bioactive against several Candida species, with some derivatives like methoxyethyl 4-chlorocinnamate and perillyl 4-chlorocinnamate being particularly potent. nih.gov Molecular docking studies suggest these compounds have a good affinity for the active site of the fungal enzyme 14α-demethylase. nih.gov

CompoundOrganism(s)ActivityReference
Methyl 4-chlorocinnamateStaphylococcus aureusActive at highest concentration tested nih.gov
3-Cyanocinnamic acid derivativesFungiUsed to synthesize antifungal triazoles chemicalbook.com
Cinnamic acid derivativesAspergillus speciesSignificant antifungal effect nih.govconicet.gov.ar
Methoxyethyl 4-chlorocinnamateCandida speciesPotent antifungal nih.gov
Perillyl 4-chlorocinnamateCandida speciesPotent antifungal nih.gov

Enzyme Inhibition Studies (based on related compounds)

Investigations into the enzyme-inhibiting capabilities of compounds structurally similar to this compound have provided valuable insights into its potential therapeutic applications. These studies primarily focus on aldose reductase and tyrosinase, two enzymes implicated in various pathological conditions.

Aldose Reductase Inhibition

Research has highlighted the potential of cinnamic acid derivatives, particularly those with a cyano group, as inhibitors of aldose reductase (ALR2). This enzyme is a key player in the polyol pathway, which is linked to diabetic complications.

A notable example is α-cyano-4-hydroxycinnamic acid (CHCA), a compound closely related to this compound. Studies have demonstrated that derivatives of CHCA can act as potent aldose reductase inhibitors. researchgate.netnih.gov A library of multifunctional ALR2 inhibitors based on the CHCA scaffold yielded compounds with excellent inhibitory activity. researchgate.netnih.gov One derivative, in particular, exhibited a very strong inhibitory effect and, in a chick embryo model, not only inhibited ALR2 activity but also decreased the accumulation of sorbitol and the generation of reactive oxygen species (ROS), which are critical factors in complications arising from diabetes. This compound was also found to be highly selective for ALR2 over the related aldehyde reductase (ALR1). researchgate.netnih.gov

Inhibitory Activity of α-Cyano-4-hydroxycinnamic Acid (CHCA) Derivatives Against Aldose Reductase (ALR2)
CompoundIC₅₀ (nM)Reference
CHCA-based inhibitors (general range)72 - 405 researchgate.netnih.gov
(R,E)-N-(3-(2-acetamido-3-(benzyloxy)propanamido)propyl)-2-cyano-3-(4-hydroxy phenyl)acrylamide (5f)72.7 ± 1.6 researchgate.netnih.gov

Tyrosinase Inhibition

Tyrosinase is a crucial copper-containing enzyme involved in the biosynthesis of melanin. researchgate.netmdpi.com Inhibiting this enzyme is a key strategy for managing hyperpigmentation disorders. Several studies have shown that cinnamic acid and its derivatives can effectively inhibit tyrosinase activity.

Specifically, compounds like 4-hydroxycinnamic acid and 4-methoxycinnamic acid have demonstrated strong, reversible inhibition of the diphenolase activity of mushroom tyrosinase. researchgate.net Kinetic analysis has revealed different modes of inhibition. For instance, 4-hydroxycinnamic acid acts as a competitive inhibitor, while cinnamic acid and 4-methoxycinnamic acid are non-competitive inhibitors. researchgate.net Furthermore, α-cyano-4-hydroxycinnamic acid (CHCA) is also recognized for its ability to inhibit the monophenolase and diphenolase activities of mushroom tyrosinase. researchgate.net

Inhibitory Activity of Cinnamic Acid Derivatives Against Mushroom Tyrosinase (Diphenolase Activity)
CompoundIC₅₀ (mM)Inhibition TypeReference
Cinnamic acid2.10Non-competitive researchgate.net
4-Hydroxycinnamic acid0.50Competitive researchgate.netmdpi.com
4-Methoxycinnamic acid0.42Non-competitive researchgate.net

Mechanisms of Molecular Interaction and Biological Target Modulation

The biological effects of this compound are dictated by the interplay of its functional groups with various biological targets, including enzymes and receptors.

Role of Functional Groups in Modulating Biological Effects

The chemical structure of this compound, featuring a phenyl ring, an acrylic acid group, and a cyano substituent, is central to its biological activity. ugm.ac.id Each functional group plays a distinct role in its interactions with molecular targets.

Cyano (-CN) Group : The electron-withdrawing nature of the cyano group is significant. ontosight.ai It can participate in hydrogen bonding and electrostatic interactions with biological molecules. The presence of a 4-cyano substitution on the phenyl ring has been shown to enhance the antifungal activity of cinnamic acid derivatives to an optimal level. nih.gov In cinnamamide (B152044) derivatives, nitrile functional groups have also been noted for their importance in anti-inflammatory activity. ashdin.com

Carboxylic Acid (-COOH) Group : This group is crucial for forming interactions, including potential covalent bonds, with target molecules.

Phenyl Ring and Alkene Bridge : Modifications and substitutions on the phenyl ring and the α-β unsaturated alkene bridge can significantly alter biological activity. ugm.ac.id For example, in the context of α-glucosidase inhibition, the presence of electron-withdrawing groups at the 4-position of trans-cinnamic acid was found to decrease inhibitory activity. nih.gov

Interactions with Enzymes, Receptors, and Other Proteins

The functional groups of this compound and its analogs enable them to bind to and modulate the activity of a variety of proteins. Molecular docking studies have provided detailed pictures of these interactions.

Interaction with Tyrosinase : Docking simulations have shown that 4-hydroxycinnamic acid interacts with the active site of tyrosinase. The interaction primarily involves its hydroxyl group competing with the substrate's hydroxyl group and binding with key amino acid residues such as Ser282, His263, and Val283 in the enzyme's active cavity. nih.govnih.gov

Interaction with Aldose Reductase : Derivatives of α-cyano-4-hydroxycinnamic acid have been observed to bind within the active pocket of aldose reductase in different modes, occupying either the inhibitor binding pocket alone or extending into the NADP+ binding pocket as well. researchgate.net

Interaction with Monocarboxylate Transporters (MCTs) : Homology modeling and docking studies predict that N,N-dialkyl cyanocinnamic acids bind to identical amino acid sites in both MCT1 and MCT4. oncotarget.com

Interaction with other enzymes : A cinnamic acid derivative was shown through molecular docking to bind to the active site of E. coli β-glucuronidase via interactions with the amino acid residues Asp163, Tyr468, and Glu504. tandfonline.com

These interactions underscore the ability of the cyanocinnamic acid scaffold to modulate the function of diverse biological targets, leading to a range of pharmacological effects.

Computational Chemistry and Structure Activity/property Relationship Studies

Quantum Chemical Investigations

Quantum chemical methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the fundamental characteristics of 4-cyanocinnamic acid at the molecular level.

Density Functional Theory (DFT) Calculations for Electronic Properties (e.g., HOMO-LUMO Gaps)

The electronic structure of a molecule is paramount to its chemical behavior. DFT calculations allow for the determination of key electronic parameters, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's stability and reactivity. pmf.unsa.ba A smaller gap suggests that less energy is required to excite an electron to a higher energy state, often correlating with higher reactivity. pmf.unsa.ba

Studies on cinnamic acid derivatives have shown that substituents on the phenyl ring significantly influence the HOMO-LUMO gap. For instance, the introduction of an electron-withdrawing group like a fluorine atom can lead to a decrease in the energy gap, which in turn can enhance certain properties like nonlinear optical (NLO) response. scielo.org.mx Conversely, a larger HOMO-LUMO gap implies greater molecular stability. pmf.unsa.ba

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Reference
Triphenylamine-based α-cyanocinnamic acid (unsubstituted)> D4 and D1 scielo.org.mx
Triphenylamine-based α-cyanocinnamic acid (D1)< D0 scielo.org.mx
Triphenylamine-based α-cyanocinnamic acid (D2)> D0 (largest gap) scielo.org.mx
Triphenylamine-based α-cyanocinnamic acid (D3)> D0 scielo.org.mx
Triphenylamine-based α-cyanocinnamic acid (D4)< D0 (smallest gap) scielo.org.mx
PCB-774.87 frontiersin.org
PCB-118 (calculated)4.82 frontiersin.org
PCB-118 (measured)-281.94-285.123.18 frontiersin.org

Molecular Geometry Optimization and Conformation Analysis

The three-dimensional structure of this compound is crucial to its function. DFT calculations are employed to determine the most stable molecular geometry by optimizing bond lengths, bond angles, and dihedral angles. pnas.orgnih.gov For cinnamic acid derivatives, the trans (E) configuration is generally the more stable isomer.

Computational studies on related compounds, such as α-cyano-4-hydroxycinnamic acid (4CHCA), have shown that the optimized structure is more stable than its 3-hydroxy isomer by approximately 0.85 kcal/mol. nih.govresearchgate.net This increased stability is attributed to the resonance effects of the hydroxyl group in the para position. nih.gov Molecular dynamics simulations have also been used to study the molecular motion and packing of cyanocinnamic acids in the solid state, which is important for understanding their photochemical reactivity.

Time-Dependent Density Functional Theory (TDDFT) for Spectroscopic Property Prediction

TDDFT is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. ubd.edu.bn This technique can help to understand the electronic transitions that occur when a molecule absorbs light. For example, in the context of dye-sensitized solar cells, TDDFT calculations have been used to predict the absorption spectra of new sensitizers based on cyanidin (B77932) and α-cyanocinnamic acid, showing a broadening of the absorption spectra into the visible region. ubd.edu.bnresearchgate.net Such studies are valuable for designing molecules with specific light-absorbing properties. While specific TDDFT data for this compound was not available in the search results, the methodology is directly applicable.

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein. researchgate.netnih.gov

For instance, derivatives of α-cyanocinnamic acid have been developed as inhibitors of monocarboxylate transporters (MCTs), which are important in cancer metabolism. nih.govresearchgate.netoncotarget.comnih.gov Molecular docking studies have been performed to understand the binding interactions of these inhibitors with MCT1 and MCT4. researchgate.netnih.govoncotarget.comnih.gov These simulations can reveal key interactions, such as hydrophobic interactions and hydrogen bonding, between the inhibitor and the amino acid residues in the binding pocket of the transporter. nih.gov Homology modeling is often used to create a three-dimensional structure of the target protein if an experimental structure is not available. researchgate.netnih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analysis

SAR and SPR studies aim to correlate the chemical structure of a compound with its biological activity or physical properties.

Influence of Substituent Effects on Chemical Reactivity and Biological Potency

The nature and position of substituents on the cinnamic acid scaffold have a profound impact on its chemical reactivity and biological activity. pnas.orgnih.gov The cyano group at the 4-position of this compound, being an electron-withdrawing group, significantly influences the electronic properties of the molecule.

In the context of MCT inhibitors, structure-activity relationship studies on α-cyano-4-hydroxycinnamic acid have shown that introducing N,N-dialkyl/diaryl groups at the 4-position and a methoxy (B1213986) group at the 2-position results in potent MCT1 inhibitors. nih.govnih.govoncotarget.com Similarly, the introduction of a chloro substituent at the 4-position, as in 4-chloro-α-cyanocinnamic acid, has been shown to enhance its properties as a matrix for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. pnas.org The electron-withdrawing nature of the chloro substituent is thought to play a key role in this improvement. pnas.orggoogle.com

Studies on cis-cinnamic acid analogues as plant growth inhibitors have revealed that substituents at the ortho and para positions often lead to low potency, while meta-substitution is less critical. nih.gov These findings underscore the importance of systematic variation of substituents to optimize the desired biological or chemical properties of cinnamic acid derivatives.

Rational Design Principles for Optimized Performance (e.g., MALDI Matrices, Biological Activity)

The rational design of this compound derivatives, guided by computational chemistry and a deep understanding of structure-activity/property relationships (SAR/SPR), has led to the development of molecules with tailored performance for specific applications, most notably as matrices in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry and as potent biological agents.

Rational Design for Enhanced MALDI Matrix Performance

The effectiveness of a MALDI matrix is critically dependent on its physicochemical properties, including its ability to absorb laser energy, co-crystallize with the analyte, and facilitate analyte ionization. The rational design of this compound derivatives has focused on fine-tuning these properties to overcome the limitations of empirically discovered matrices like α-cyano-4-hydroxycinnamic acid (CHCA).

A key principle in the rational design of improved MALDI matrices based on the α-cyanocinnamic acid scaffold is the systematic modification of its functional groups to alter the molecule's gas-phase proton affinity. A lower proton affinity in the matrix is desirable as it promotes more efficient proton transfer to the analyte, leading to enhanced signal intensity, especially for acidic peptides. nih.govnih.gov

One of the most successful examples of this design approach is the development of 4-chloro-α-cyanocinnamic acid (Cl-CCA) . nih.govmdpi.com By replacing the hydroxyl group of CHCA with a chlorine atom, the proton affinity of the matrix is lowered. nih.gov This targeted substitution results in a dramatic improvement in MALDI performance, including a substantial increase in sensitivity and more uniform instrumental response for peptides, irrespective of their amino acid composition. nih.govnih.gov The success of Cl-CCA has established it as a superior, "second generation" rationally designed matrix. researchgate.net

Further extending this rational design, researchers have explored other modifications to the cyanocinnamic acid core. For instance, 4-phenyl-α-cyanocinnamic acid amide (Ph-CCA-NH2) was identified through systematic screening of doubly substituted α-cyanocinnamic acid derivatives as a novel matrix for negative ion mode analysis of lipids. researchgate.net This compound demonstrates superior sensitivity and reproducibility for lipid analysis compared to commonly used matrices. researchgate.net The development of ionic liquid matrices (ILMs) based on Cl-CCA has also been a step forward, offering greater sample homogeneity and high tolerance to contaminants. researchgate.net

The table below summarizes the performance of rationally designed this compound derivatives as MALDI matrices compared to the conventional matrix, CHCA.

Table 1: Performance Characteristics of Rationally Designed this compound-Based MALDI Matrices

Compound/Matrix Key Design Feature Optimized Performance Characteristic Reference Analyte(s)
α-Cyano-4-hydroxycinnamic acid (CHCA) Baseline (Empirically found) Standard performance for peptides and proteins. Peptides, Proteins
4-Chloro-α-cyanocinnamic acid (Cl-CCA) Replacement of -OH with -Cl to lower proton affinity. Increased sensitivity, improved ionization of acidic peptides. Peptides, Proteins
4-Phenyl-α-cyanocinnamic acid amide (Ph-CCA-NH2) Systematic substitution for negative ion mode. Superior sensitivity and reproducibility for negative ion imaging of lipids. Lipids
Cl-CCA based Ionic Liquid Matrix (ILM) Combination of Cl-CCA with an organic base. Greater sample homogeneity, high tolerance to contaminants. Protein Digests

Rational Design for Optimized Biological Activity

The this compound scaffold has also been a fertile ground for the rational design of potent and selective inhibitors of biological targets, particularly in the field of cancer therapy. A primary focus has been the development of inhibitors for monocarboxylate transporters (MCTs), which are crucial for cancer cell metabolism.

Homology modeling and molecular docking have been instrumental in the rational design of novel MCT inhibitors based on the α-cyanocinnamic acid template. researchgate.netresearchgate.netnih.gov These computational techniques allow for the prediction of binding interactions between the inhibitor and the target protein, guiding the synthesis of derivatives with enhanced potency and selectivity. researchgate.netnih.gov

Structure-activity relationship studies have revealed that specific substitutions on the cyanocinnamic acid core are critical for inhibitory activity. For example, the development of potent dual inhibitors of MCT1 and MCT4 has been achieved by introducing N,N-dialkyl/diaryl groups at the 4-position and a methoxy group at the 2-position of the cyanocinnamic acid structure. nih.govnih.gov These modifications led to compounds with inhibitory activities in the low nanomolar range, a significant improvement over the parent compound, α-cyano-4-hydroxycinnamic acid (CHC). researchgate.netnih.gov Molecular docking studies of these optimized inhibitors revealed that the phenyl rings engage in hydrophobic interactions, while polar functional groups form key hydrogen bonds within the active sites of MCT1 and MCT4. oncotarget.com

Further refinement of the scaffold led to the synthesis of silyl (B83357) cyanocinnamic acid derivatives. researchgate.netnih.gov These compounds were designed to enhance cancer cell proliferation inhibition and showed several-fold more potent MCT1 inhibition compared to CHC, a finding supported by computational inhibitor-docking studies. researchgate.netnih.gov

The table below presents data on the inhibitory activity of rationally designed this compound derivatives against monocarboxylate transporters.

Table 2: Inhibitory Activity of Rationally Designed this compound Derivatives Against Monocarboxylate Transporters (MCTs)

Compound Target(s) Key Structural Modifications IC₅₀ (nM)
α-Cyano-4-hydroxycinnamic acid (CHC) MCT1 Parent Compound ~2,200
2-Methoxy-4-N,N-diethyl cyanocinnamic acid MCT1, MCT4 -OMe at C2, -N(Et)₂ at C4 MCT1: 1.8, MCT4: 9.3
2-Methoxy-4-N,N-dibutyl cyanocinnamic acid MCT1, MCT4 -OMe at C2, -N(Bu)₂ at C4 MCT1: 8.4, MCT4: 14.1
Silyl derivative 2a MCT1 Silyl group incorporation 230
Silyl derivative 2b MCT1 Silyl group incorporation 500

Beyond cancer, rational design principles have been applied to develop this compound derivatives with other biological activities. For instance, molecular docking studies have been used to investigate the antifungal potential of 4-chlorocinnamic acid esters, suggesting they may act as inhibitors of the enzyme 14α-demethylase. researchgate.net Similarly, quantitative structure-activity relationship (QSAR) studies have been employed to correlate the structural features of cinnamic acid derivatives with their antifungal and antioxidant activities, providing a framework for designing more potent agents. mdpi.commdpi.comconicet.gov.ar

Emerging Applications in Materials Science and Other Fields

Development in Photonic Devices and Sensors

The molecular structure of 4-cyanocinnamic acid, featuring electron-donating and accepting moieties linked via a π-conjugated bridge, is conducive to intramolecular charge transfer (ICT), a key phenomenon for nonlinear optical (NLO) materials. scielo.org.mx These materials are crucial for developing advanced photonic devices.

Theoretical studies using density functional theory (DFT) have explored the NLO properties of various derivatives. Research on triphenylamine-based α-cyanocinnamic acid compounds has shown that they possess significant second-order NLO responses. scielo.org.mxjmcs.org.mx In these systems, the triphenylamine (B166846) group acts as an electron donor, while the α-cyanocinnamic acid moiety functions as the electron acceptor. scielo.org.mxjmcs.org.mx The charge transfer between these two components is fundamental to the observed NLO properties. scielo.org.mxresearchgate.net

The introduction of fluorine atoms to the phenyl ring of the α-cyanocinnamic acid segment has been shown to enhance these properties significantly. scielo.org.mxjmcs.org.mx Computational studies have demonstrated that increasing the number of fluorine substituents can lead to a remarkable increase in the static second-order polarizability (βtot), a key measure of NLO activity. scielo.org.mxjmcs.org.mx This enhancement is attributed to the electron-withdrawing nature of fluorine, which modifies the electronic structure and reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). scielo.org.mx For instance, one study calculated a βtot value of 70537.95 (a.u.) for a derivative with four fluorine atoms, indicating its potential as an excellent second-order NLO material. scielo.org.mxjmcs.org.mx

Table 1: Computed Nonlinear Optical (NLO) Properties of Triphenylamine-based α-Cyanocinnamic Acid Derivatives This table presents data from theoretical studies on how fluorine substitution affects the NLO response.

CompoundNumber of Fluorine AtomsHOMO-LUMO Energy Gap (eV)Static Second-Order Polarizability (βtot) (a.u.)
D00--
D11--
D22--
D33--
D442.440 scielo.org.mx70537.95 scielo.org.mxjmcs.org.mx

Beyond NLO materials, derivatives of this compound are integral to the development of advanced sensors, particularly in the field of mass spectrometry. 4-chloro-α-cyanocinnamic acid (Cl-CCA), a rationally designed derivative, has proven to be a superior matrix for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. nih.govmdpi.com It significantly improves the analysis of biomolecules like peptides. nih.govacs.org The enhanced performance is attributed to its lower proton affinity compared to conventional matrices, which allows for more efficient proton transfer to analyte molecules. nih.govmdpi.comreading.ac.uk This leads to a substantial increase in sensitivity and more uniform detection of different types of peptides. nih.gov

Potential in Dye-Sensitized Solar Cells

In the field of renewable energy, this compound serves as a critical component in the design of organic dyes for dye-sensitized solar cells (DSSCs). nih.govdyenamo.se Its carboxylic acid group acts as an effective anchoring unit, binding the dye molecule to the surface of semiconductor nanoparticles, typically titanium dioxide (TiO2). nih.gov This binding is essential for the efficient injection of electrons from the photo-excited dye into the semiconductor's conduction band. researchgate.net

Research has focused on incorporating the cyanocinnamic acid moiety into larger molecular structures to optimize solar cell performance. In one study, phenothiazine-based dyes were synthesized with one or two cyanocinnamic acid anchoring groups. nih.gov The results showed that dyes with two anchoring groups exhibited higher power conversion efficiency. nih.gov Femtosecond transient absorption spectral studies confirmed an ultrafast charge injection process from the excited dye to the TiO2, with rate constants in the range of 10¹⁰ to 10¹¹ s⁻¹. nih.gov

Table 2: Performance of Phenothiazine Dyes with Cyanocinnamic Acid Anchors in DSSCs This table summarizes the effect of the number and position of cyanocinnamic acid groups on solar cell efficiency.

Dye CompoundNumber of Cyanocinnamic Acid GroupsFunctionalization PositionPower Conversion Efficiency (%)
11N-terminal< 5.8
2-51C-3 aromatic ringBetter than N-terminal functionalized
62C-3 aromatic ring5.8 nih.gov

Furthermore, computational studies have explored designing new, more efficient sensitizers by combining natural dyes with α-cyanocinnamic acid. researchgate.netubd.edu.bn A theoretical investigation of a novel sensitizer, P02, created by linking cyanidin (B77932) with α-cyanocinnamic acid, predicted improved optical properties. researchgate.netubd.edu.bnresearchgate.net The new design showed a reduced HOMO-LUMO gap and a broader absorption spectrum, suggesting it could lead to better performance in DSSCs. researchgate.netubd.edu.bn

Other Advanced Materials Research

The utility of this compound extends to other areas of advanced materials research, most notably in the development of novel matrices for mass spectrometry and in solid-state photochemistry.

The derivative 4-chloro-α-cyanocinnamic acid (Cl-CCA) has been a focus of intense research as a MALDI matrix. nih.gov It was systematically developed by modifying the functional groups of the α-cyanocinnamic acid core. nih.gov Compared to the widely used α-cyano-4-hydroxycinnamic acid (CHCA) matrix, Cl-CCA provides a dramatic improvement in performance for proteomic analysis. nih.govebi.ac.uk In one experiment analyzing a 1 fmol bovine serum albumin digest, using Cl-CCA as the matrix increased the protein sequence coverage to 48%, a significant jump from the 4% achieved with CHCA. nih.gov This improvement makes it possible to identify proteins from much smaller sample amounts. ebi.ac.uk

This rational design has been taken a step further by developing ionic liquid matrices (ILMs) using Cl-CCA as the primary chromophore. acs.orgreading.ac.uknih.gov These liquid matrices offer superior sample homogeneity and a more stable ion signal compared to traditional crystalline matrices. reading.ac.uk The Cl-CCA-containing ILM demonstrated a similar high performance to the Cl-CCA crystalline matrix, with current sensitivity levels reaching the attomole range. acs.orgreading.ac.uknih.gov

Table 3: Comparison of MALDI Matrix Performance for Peptide Analysis This table highlights the improved sequence coverage obtained using Cl-CCA compared to the traditional CHCA matrix for a 100 fmol BSA digest.

MatrixAnalyte LevelAverage Sequence Coverage (%)
CHCA (Crystalline)100 fmolLower
Cl-CCA (Crystalline)100 fmolHigher
Cl-CCA (Ionic Liquid)100 fmolHigher

In the realm of solid-state chemistry, this compound itself undergoes photochemical reactions. When in a crystalline state, it can undergo a [2+2] photocycloaddition reaction upon irradiation, leading to the formation of a cyclobutane (B1203170) dimer. acs.org This topochemical reaction, where the crystal lattice structure pre-organizes the molecules for a specific reaction pathway, is a tool for synthesizing highly constrained and complex molecules without the need for solvents. acs.org

The compound and its derivatives, such as 4-Phenyl-α-cyanocinnamic acid amide, are also explored as ligands in the synthesis of metal-organic frameworks (MOFs), materials known for their high porosity and potential in gas storage and catalysis. dntb.gov.ua

Q & A

Q. How do the photophysical properties of this compound compare to its halogenated analogs in optoelectronic applications?

  • Methodological Answer : Compare fluorescence quantum yields (integrating sphere method) and charge-transfer efficiencies (time-resolved spectroscopy) across analogs. Theoretical studies (TD-DFT) can rationalize experimental trends, such as enhanced electron-withdrawing effects from cyano vs. nitro groups .

Guidelines for Researchers

  • Data Integrity : Raw data (e.g., chromatograms, spectra) should be archived in appendices with metadata (instrument settings, calibration dates) .
  • Ethical Reporting : Differentiate observations from interpretations; explicitly discuss limitations (e.g., solvent interference in NMR) .
  • Collaboration : Request specialized data (e.g., high-purity samples) via academic channels, adhering to institutional material transfer agreements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.